molecular formula C13H20N4O B2618888 (4-cyclobutylpiperazin-1-yl)(1-methyl-1H-pyrazol-4-yl)methanone CAS No. 2319802-99-6

(4-cyclobutylpiperazin-1-yl)(1-methyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2618888
CAS No.: 2319802-99-6
M. Wt: 248.33
InChI Key: NJDGXJUOTOFVPA-UHFFFAOYSA-N
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Description

(4-cyclobutylpiperazin-1-yl)(1-methyl-1H-pyrazol-4-yl)methanone is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a cyclobutyl group attached to a piperazine ring, which is further connected to a pyrazole moiety via a methanone linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-cyclobutylpiperazin-1-yl)(1-methyl-1H-pyrazol-4-yl)methanone typically involves the following steps:

    Formation of the piperazine ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with suitable reagents.

    Introduction of the cyclobutyl group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides.

    Attachment of the pyrazole moiety: The pyrazole ring can be synthesized separately and then attached to the piperazine ring through a methanone linkage using coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-cyclobutylpiperazin-1-yl)(1-methyl-1H-pyrazol-4-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4-cyclobutylpiperazin-1-yl)(1-methyl-1H-pyrazol-4-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (4-cyclobutylpiperazin-1-yl)(1-methyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-cyclobutylpiperazin-1-yl)(1-methyl-1H-pyrazol-4-yl)methanone is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

(4-cyclobutylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-15-10-11(9-14-15)13(18)17-7-5-16(6-8-17)12-3-2-4-12/h9-10,12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDGXJUOTOFVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N2CCN(CC2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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